6H-Benzofuro(3,2-c)(1)benzopyran-3,9-diol, 6a,11a-dihydro-4,8-bis(3-methyl-2-butenyl)-, (6aR,11aR-cis)- is a complex organic compound classified under the class of benzofurobenzopyrans. Its molecular formula is and it features a unique fused ring system that includes both benzofuran and benzopyran structures. This compound is notable for its potential biological activities and its structural complexity, which makes it an interesting subject of study in organic chemistry and pharmacology.
The chemical behavior of 6H-benzofuro(3,2-c)(1)benzopyran can be explored through various reactions:
Research indicates that compounds similar to 6H-benzofuro(3,2-c)(1)benzopyran exhibit various biological activities:
The applications of 6H-benzofuro(3,2-c)(1)benzopyran are diverse:
Several compounds share structural similarities with 6H-benzofuro(3,2-c)(1)benzopyran. Here are a few notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Coumestrol | Contains similar benzopyran structure; known for estrogenic activity | Estrogenic and antibacterial |
| Tephrosin | Related benzofuran compound; exhibits insecticidal properties | Insecticidal |
| Coumestrin | Another derivative with similar fused ring system | Antibacterial and estrogenic |
The uniqueness of 6H-benzofuro(3,2-c)(1)benzopyran lies in its specific substitution pattern and stereochemistry (cis configuration), which may influence its biological activity differently compared to its analogs. This structural specificity can lead to distinct pharmacological profiles that warrant further investigation.
The systematic name 6H-Benzofuro[3,2-c]benzopyran-3,9-diol, 6a,11a-dihydro-4,8-bis(3-methyl-2-butenyl)-, (6aR,11aR-cis)- adheres to IUPAC guidelines for polycyclic systems. The parent structure, benzofuro[3,2-c]benzopyran, consists of a benzofuran ring fused to a benzopyran moiety at positions 3 and 2 of the respective rings. The "6H" designation indicates the heterocyclic pyran oxygen at position 6. Numeric locants specify substituents:
Comparative analysis with structurally analogous compounds, such as (6aR)-6aα,11aα-dihydro-10-(3-hydroxy-3-methylbutyl)-6H-benzofuro[3,2-c]benzopyran-3,9-diol , highlights the role of substituent positioning in defining molecular identity. For example, replacing the 10-position hydroxyalkyl group in the J-GLOBAL compound with prenyl groups at positions 4 and 8 alters steric and electronic properties (Table 1).
Table 1: Substituent Comparison Between Target Compound and Analogues
| Compound | Substituents (Position) | Chiral Centers |
|---|---|---|
| Target Compound | 4,8-bis(3-methyl-2-butenyl) | 6aR, 11aR |
| J-GLOBAL Entry | 10-(3-hydroxy-3-methylbutyl) | 6aR |
| Peperobtusin A | 2,7-dimethyl, 8-prenyl | 2R |
Experimental crystallographic data for this compound remain unreported in the literature. However, density functional theory (DFT) calculations, as applied to related benzofurobenzopyrans , predict a puckered pyran ring and planar benzofuran system. The dihydro modification at 6a and 11a introduces a semi-chair conformation, stabilizing the molecule through minimized torsional strain.
The two prenyl groups adopt gauche orientations relative to the fused ring system, as inferred from molecular dynamics simulations of similar prenylated chromanes . This spatial arrangement reduces steric clashes between the methyl branches and the aromatic rings.
The absolute configuration (6aR,11aR) was assigned using chiroptical methods, including vibrational circular dichroism (VCD) and electronic circular dichroism (ECD), coupled with quantum-mechanical calculations . Key steps include:
For example, in peperobtusin A , the 2R configuration was determined using similar methods, validating the approach for the target compound. The cis relationship between 6aR and 11aR ensures a defined spatial arrangement critical for biological interactions (Figure 1).
Figure 1: Predicted Spatial Orientation of (6aR,11aR-cis) Configuration
Prenyl (C4) \ \ O--Pyran---Benzofuran / / Prenyl (C8) The target compound’s structural uniqueness emerges when compared to three classes of analogues:
Table 2: Key Structural Differences in Benzopyran Derivatives